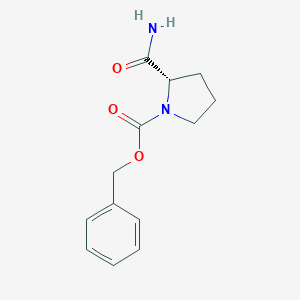

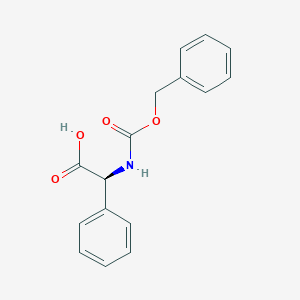

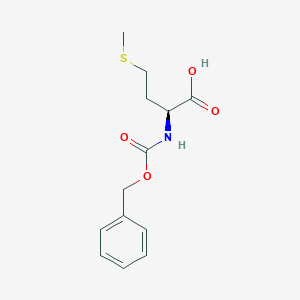

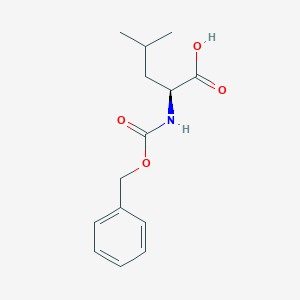

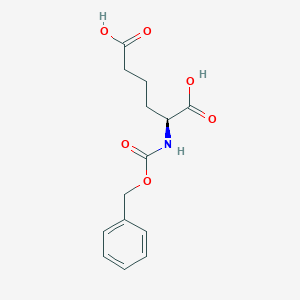

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid

説明

Synthesis Analysis

The synthesis of such compounds often involves carbonylation reactions, which are known to be an atom-efficient toolbox to convert a variety of easily available substrates into valuable carbonylated products . Another method that might be relevant is the O’Donnell Amino Acid Synthesis, which enables the construction of α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .科学的研究の応用

Biomedical Applications

Recent research highlights the significant role of carboxylic acids, including (S)-2-(((benzyloxy)carbonyl)amino)hexanedioic acid, in biomedical fields due to their diverse biological activities. Carboxylic acids have been studied for their antioxidant, antimicrobial, and cytotoxic activities, offering insights into their potential therapeutic applications. For instance, the structure-activity relationship analysis reveals that the antioxidant capability of certain carboxylic acids correlates with the presence of hydroxyl groups and conjugated bonds, impacting their efficacy in combating oxidative stress-related diseases (Godlewska-Żyłkiewicz et al., 2020). Furthermore, the cytotoxic properties of these compounds indicate a potential for cancer treatment, highlighting the importance of the carboxyl group in mediating biological interactions (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Industrial Applications

Carboxylic acids, including this compound, are also pivotal in environmental and industrial applications. Research on reactive carbonyl species (RCS), which include carboxylic acids, sheds light on their role in chronic diseases and their potential in therapeutic developments. The interaction of RCS with biological molecules can lead to various chronic conditions, suggesting that understanding and manipulating these interactions could lead to novel treatments (Fuloria et al., 2020). Additionally, the study of benzoxaboroles, compounds related to carboxylic acid derivatives, demonstrates their wide applications ranging from organic synthesis to clinical trials due to their biological activity, further underscoring the versatility of carboxylic acids in scientific research (Adamczyk-Woźniak et al., 2009).

Nanotechnology and Advanced Materials

In the realm of nanotechnology and advanced materials, the modification and functionalization of carbon-based quantum dots with amino acids, including structures similar to this compound, have shown promising results. Such functionalization enhances the optical and electrical properties of quantum dots, making them suitable for a range of applications from sensors to energy storage systems. This highlights the potential of carboxylic acids and their derivatives in the development of high-performance, sustainable, and biocompatible nanomaterials (Ravi et al., 2021).

特性

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMJKAHGVQMPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427176 | |

| Record name | Z-AAD-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24325-14-2 | |

| Record name | Z-AAD-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。